3-Oxocyclobutyl benzoate
Overview
Description
3-Oxocyclobutyl benzoate is an organic compound with the molecular formula C11H10O3 It is characterized by a cyclobutyl ring bonded to a benzoate group, with a ketone functional group on the cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxocyclobutyl benzoate typically involves the esterification of 3-oxocyclobutanone with benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions are crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Oxocyclobutyl benzoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 3-oxocyclobutanecarboxylic acid.
Reduction: Formation of 3-hydroxycyclobutyl benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
3-Oxocyclobutyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-oxocyclobutyl benzoate involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The benzoate group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- 3,3-Difluorocyclobutyl benzoate
- 3-Oxocyclobutanecarboxylic acid
- Methyl 4-(4-acetamidophenyl)-4-oxobutanoate
Comparison: 3-Oxocyclobutyl benzoate is unique due to the presence of both a cyclobutyl ring and a benzoate group, which confer distinct chemical and biological properties. Compared to 3,3-difluorocyclobutyl benzoate, it lacks fluorine atoms, which can significantly alter its reactivity and biological activity. 3-Oxocyclobutanecarboxylic acid, on the other hand, has a carboxylic acid group instead of a benzoate group, affecting its solubility and reactivity. Methyl 4-(4-acetamidophenyl)-4-oxobutanoate has a different core structure, leading to different applications and properties.
Properties
IUPAC Name |
(3-oxocyclobutyl) benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-9-6-10(7-9)14-11(13)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNDPGDWTKCCPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)OC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676711 | |
Record name | 3-Oxocyclobutyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1081559-36-5 | |
Record name | 3-Oxocyclobutyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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